(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride
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Overview
Description
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of a phenoxy group attached to a butenyl chain, which is further connected to an amine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 3-propan-2-ylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated butenyl compound to form the phenoxy intermediate.
Amine formation: The phenoxy intermediate is then reacted with methylamine under controlled conditions to form the desired amine compound.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and amine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy and amine groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-methyl-4-(3-propylphenoxy)but-2-en-1-amine;hydrochloride
- (E)-N-methyl-4-(3-isopropylphenoxy)but-2-en-1-amine;hydrochloride
- (E)-N-methyl-4-(3-tert-butylphenoxy)but-2-en-1-amine;hydrochloride
Uniqueness
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride is unique due to its specific structural features, such as the propan-2-yl group attached to the phenoxy ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)13-7-6-8-14(11-13)16-10-5-4-9-15-3;/h4-8,11-12,15H,9-10H2,1-3H3;1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIAONPZMBOVNF-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC=CCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)OC/C=C/CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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